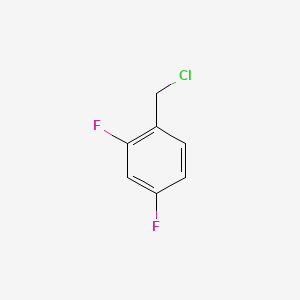2,4-Difluorobenzyl chloride
CAS No.: 452-07-3
Cat. No.: VC2335856
Molecular Formula: C7H5ClF2
Molecular Weight: 162.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 452-07-3 |
|---|---|
| Molecular Formula | C7H5ClF2 |
| Molecular Weight | 162.56 g/mol |
| IUPAC Name | 1-(chloromethyl)-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |
| Standard InChI Key | XPGHWBDZNQUUQD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)CCl |
| Canonical SMILES | C1=CC(=C(C=C1F)F)CCl |
Introduction
Basic Identification and Structure
Nomenclature and Identification
2,4-Difluorobenzyl chloride, with the CAS number 452-07-3, is an organofluorine compound used extensively in chemical synthesis . It belongs to the class of benzyl halides and features a benzene ring substituted with two fluorine atoms and a chloromethyl group. The compound is also known by several synonyms including 1-(chloromethyl)-2,4-difluorobenzene and alpha-chloro-2,4-difluorotoluene .
Molecular Structure and Characteristics
The molecular formula of 2,4-Difluorobenzyl chloride is C7H5ClF2, with a molecular weight of 162.56 g/mol . The structure consists of a benzene ring with fluorine atoms at positions 2 and 4, and a chloromethyl group (-CH2Cl) attached to the ring. This specific arrangement of substituents contributes to its chemical behavior and reactivity. The compound has an InChIKey identifier of XPGHWBDZNQUUQD-UHFFFAOYSA-N, which serves as a unique digital representation of its structure .
Physical and Chemical Properties
Physical State and Appearance
2,4-Difluorobenzyl chloride presents as a colorless to slightly yellow liquid at room temperature . Its appearance can vary slightly depending on purity and storage conditions, but high-grade samples typically exhibit minimal coloration.
Detailed Physical Properties
The compound exhibits specific physical characteristics that are important for handling, storage, and application in chemical synthesis. Table 1 summarizes these properties based on available research data.
Table 1: Physical Properties of 2,4-Difluorobenzyl Chloride
Chemical Reactivity
2,4-Difluorobenzyl chloride demonstrates high reactivity toward nucleophiles, such as amines and alcohols . This reactivity is attributed to the presence of the reactive chloromethyl group and the electron-withdrawing effects of the two fluorine atoms on the aromatic ring . The fluorine substituents alter the electronic distribution within the molecule, making the chloromethyl group particularly susceptible to nucleophilic attack. This enhanced reactivity makes the compound valuable in various synthetic applications, particularly in pharmaceutical chemistry where controlled reactivity is essential for building complex molecular structures.
Preparation and Synthesis Methods
Synthetic Routes
While the search results don't provide detailed information about the specific synthesis methods for 2,4-Difluorobenzyl chloride, related compounds such as 3-Chloro-2,4-difluoro-benzoyl chloride are prepared using thionyl chloride reactions . By analogy, 2,4-Difluorobenzyl chloride is likely synthesized through similar chlorination reactions of the corresponding alcohol or through direct halogenation of 2,4-difluorotoluene.
Applications and Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume